molecular formula C7H14O B1206162 2-Methyl-3-hexanone CAS No. 7379-12-6

2-Methyl-3-hexanone

Cat. No.: B1206162
CAS No.: 7379-12-6
M. Wt: 114.19 g/mol
InChI Key: HIGGFWFRAWSMBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-hexanone can be synthesized through several methods. One common method involves the oxidation of 2-methyl-3-hexanol using an oxidizing agent such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4) . The reaction is typically carried out under reflux conditions to ensure complete oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-3-hexyn-2-ol. This process involves the use of a palladium catalyst on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C)

Major Products

    Oxidation: Carboxylic acids

    Reduction: 2-Methyl-3-hexanol

    Substitution: Various substituted ketones

Comparison with Similar Compounds

2-Methyl-3-hexanone can be compared with other similar compounds such as:

    3-Hexanone: Similar structure but lacks the methyl group on the third carbon.

    2-Methyl-2-hexanone: Similar structure but the ketone group is on the second carbon.

    3-Methyl-2-pentanone: Similar structure but has a shorter carbon chain.

The uniqueness of this compound lies in its specific arrangement of the methyl group and the ketone functional group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-methylhexan-3-one
Source PubChem
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InChI

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGGFWFRAWSMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073380
Record name 2-Methyl-3-hexanone
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [MP Biomedicals MSDS]
Record name 2-Methyl-3-hexanone
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CAS No.

7379-12-6
Record name 2-Methyl-3-hexanone
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Record name 3-Hexanone, 2-methyl-
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Record name 2-Methyl-3-hexanone
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Record name 2-methylhexan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-methyl-3-hexanone be used to distinguish different types of alcoholic beverages?

A: Yes, this compound can be a valuable compound for distinguishing alcoholic beverages. Research has shown that this compound is a significant component in cachaça, a distilled spirit made from sugarcane juice []. The concentration of this compound, along with other compounds, can be used to establish correlations with sensory descriptors like "fermented sugarcane juice," which is a key characteristic of cachaça []. This suggests that the presence and quantity of this compound can contribute to the unique flavor profile of this beverage.

Q2: How can researchers accurately identify and quantify this compound in complex mixtures like cachaça?

A: Advanced analytical techniques are essential for identifying and quantifying this compound within complex mixtures. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful method employed for this purpose [, ]. This technique separates different compounds in the mixture based on their volatility and then identifies them based on their mass-to-charge ratio. This allows researchers to pinpoint the presence and measure the concentration of this compound even amidst other volatile compounds present in the sample.

Q3: Are there any challenges in analyzing ketones like this compound using techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS)?

A: Yes, one challenge in analyzing ketones, including this compound, using PTR-MS is the presence of isomers. Isomers are molecules with the same molecular formula but different structural arrangements, making it difficult to distinguish them solely based on their mass-to-charge ratio []. This can be problematic in breath analysis, where the accurate identification of specific ketones is crucial. Researchers are exploring ways to manipulate ion chemistry within PTR-MS by adjusting parameters like the reduced electric field to differentiate between isomers effectively [].

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